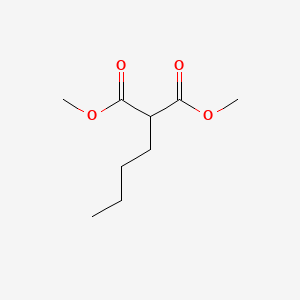

Dimethyl butylmalonate

Description

The exact mass of the compound Dimethyl butylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl butylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl butylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-butylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCBPUQNMGFVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960141 | |

| Record name | Dimethyl butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39520-22-4 | |

| Record name | 1,3-Dimethyl 2-butylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39520-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl butylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039520224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39520-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl butylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl butylmalonate CAS number and properties

An In-Depth Technical Guide to Dimethyl Butylmalonate for Researchers and Drug Development Professionals

Introduction

Dimethyl butylmalonate is a dialkyl malonate ester that serves as a versatile intermediate in organic synthesis. While its close analog, diethyl butylmalonate, is more commonly cited in literature, dimethyl butylmalonate offers distinct advantages in specific applications, particularly where its methyl ester groups influence reactivity or downstream processing. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and handling, offering field-proven insights for its effective use in research and development.

Part 1: Chemical Identity and Properties

Accurate identification and understanding of a reagent's physical and chemical properties are foundational to its successful application in synthesis.

Chemical Identifiers

-

Compound Name: Dimethyl butylmalonate

-

IUPAC Name: dimethyl 2-butylpropanedioate[1]

-

InChI Key: UVCBPUQNMGFVAA-UHFFFAOYSA-N[1]

Physicochemical Properties

The properties of dimethyl butylmalonate make it suitable for a variety of reaction conditions. Its higher boiling point compared to its starting material, dimethyl malonate, facilitates purification by distillation.

| Property | Value | Source |

| Appearance | Colorless liquid with a fruity aroma | [3] |

| Boiling Point | 219.6 °C at 760 mmHg | [3] |

| Density | ~1.02 g/mL | [3] |

| Refractive Index | 1.425 | [3] |

| Solubility | Soluble in methanol, ethanol, ether; insoluble in water | [3] |

Part 2: Synthesis of Dimethyl Butylmalonate

The most common and efficient method for synthesizing dimethyl butylmalonate is through the alkylation of dimethyl malonate. This reaction is a classic example of malonic ester synthesis, which relies on the acidity of the α-hydrogen on the methylene group flanked by two carbonyls.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The key steps are:

-

Enolate Formation: Dimethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) and is deprotonated by a strong base, such as sodium hydride (NaH) or a metal alkoxide, to form a resonance-stabilized enolate ion. The choice of base is critical; sodium hydride offers the advantage of an irreversible deprotonation, driving the reaction to completion.

-

Alkylation: The resulting nucleophilic enolate ion attacks an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane or 1-iodobutane), in an Sₙ2 reaction. Iodobutane is often a superior alkylating agent due to iodide being an excellent leaving group, though bromobutane is also effective and more economical.

Experimental Workflow: Synthesis via Alkylation

The following diagram illustrates the typical laboratory workflow for the synthesis of dimethyl butylmalonate.

Caption: Experimental workflow for the synthesis of dimethyl butylmalonate.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for the alkylation of malonic esters.[2]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dimethyl malonate (≥99%)

-

1-Iodobutane or 1-Bromobutane (≥99%)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.0 equivalent). The flask is sealed and purged with argon to establish an inert atmosphere.

-

Solvent Addition: Anhydrous DMF is added via syringe, and the resulting suspension is cooled to 0 °C using an ice/water bath.

-

Enolate Formation: Dimethyl malonate (1.1 equivalents) is added dropwise via syringe. The mixture is stirred at 0 °C for 15 minutes. Effervescence (H₂ gas evolution) should be observed.

-

Alkylation: The butyl halide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for approximately 2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Work-up: The reaction is carefully quenched by pouring it into a beaker containing a saturated aqueous solution of NH₄Cl.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography to yield pure dimethyl butylmalonate. A patent suggests a boiling point of 110°C at 8 mmHg for purification.[3]

Part 3: Applications and Strategic Advantages

Dimethyl butylmalonate is an important intermediate in the synthesis of more complex molecules.[3]

-

Pharmaceuticals and Agrochemicals: Like its diethyl counterpart, it is a precursor for synthesizing substituted carboxylic acids and barbiturates. The malonic ester synthesis pathway allows for the introduction of a butyl group and another customizable substituent, followed by hydrolysis and decarboxylation.

-

Specialty Chemicals: It is used in the production of spices and other fine chemicals.[3]

Comparative Advantage: Dimethyl vs. Diethyl Butylmalonate

The choice between dimethyl and diethyl butylmalonate often depends on the specific requirements of the subsequent reaction steps.

| Feature | Dimethyl Butylmalonate | Diethyl Butylmalonate | Rationale & Insight |

| Steric Hindrance | Lower | Higher | The smaller methyl groups of dimethyl butylmalonate may lead to faster reaction rates in some sterically sensitive reactions.[4] |

| Hydrolysis | Generally faster | Slower | Methyl esters are typically more susceptible to hydrolysis than ethyl esters. This can be an advantage if the ester is intended as a temporary protecting group, but a disadvantage if it is meant to be stable. |

| Boiling Point | 219.6 °C | 235-240 °C[5] | The lower boiling point may be advantageous for purification by distillation, requiring less energy. |

| Byproducts | Methanol | Ethanol | The choice may be influenced by the ease of removal or compatibility of the alcohol byproduct in downstream processes. |

Part 4: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for dimethyl butylmalonate is not widely available, safe handling practices can be inferred from data on its precursors and close analogs, such as dimethyl malonate and diethyl butylmalonate.

-

General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system, similar to other malonic esters.[6][7][8]

-

Handling Precautions:

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[7][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

-

References

-

LookChem. (n.d.). Cas 133-08-4, Diethyl butylmalonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251070, Dimethyl butylmalonate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diethyl butylmalonate (CAS 133-08-4). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl butylmalonate in the NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67244, Diethyl butylmalonate. Retrieved from [Link]

- Google Patents. (n.d.). CN104030922A - Method for preparing dimethyl n-butyl malonate.

- Google Patents. (n.d.). CN105646217A - Preparation method of diethyl n-butylmalonate.

-

Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]

-

Loba Chemie. (2016). Dimethyl Malonate for Synthesis MSDS. Retrieved from [Link]

Sources

- 1. Dimethyl butylmalonate | C9H16O4 | CID 251070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl butylmalonate synthesis - chemicalbook [chemicalbook.com]

- 3. CN104030922A - Method for preparing dimethyl n-butyl malonate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Diethyl butylmalonate | 133-08-4 [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

Dimethyl butylmalonate molecular weight and formula

An In-Depth Technical Guide to Dimethyl Butylmalonate for Advanced Research and Pharmaceutical Development

Authored by: A Senior Application Scientist

Dimethyl butylmalonate is a pivotal diester intermediate in modern organic synthesis, valued for its role as a versatile C4 building block. Its structure, featuring a reactive α-carbon flanked by two methyl ester groups, facilitates efficient carbon-carbon bond formation through the classic malonic ester synthesis pathway. This guide provides an in-depth exploration of dimethyl butylmalonate, covering its fundamental physicochemical properties, detailed synthesis and purification protocols, comprehensive spectroscopic characterization, and critical applications in pharmaceutical and fine chemical development. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in optimizing reaction conditions and ensuring product integrity.

Core Chemical Identity and Properties

Dimethyl butylmalonate, systematically named dimethyl 2-butylpropanedioate, is a colorless liquid with a characteristically fruity odor.[1] Its utility in synthesis stems from the acidity of the α-hydrogen, enabling facile deprotonation to form a resonance-stabilized carbanion—a potent nucleophile for alkylation reactions.

Physicochemical Data

The fundamental properties of dimethyl butylmalonate are summarized below. This data is essential for reaction setup, purification, and stoichiometric calculations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | PubChem[2] |

| Molecular Weight | 188.22 g/mol | PubChem[2][3][4] |

| IUPAC Name | dimethyl 2-butylpropanedioate | PubChem[2] |

| CAS Number | 39520-22-4 | PubChem[2] |

| Appearance | Colorless Liquid | Google Patents[1] |

| Boiling Point | 110 °C at 8 mmHg | Google Patents[1] |

| Solubility | Soluble in organic solvents (methanol, ethanol, ether); insoluble in water. | Google Patents[1] |

Synthesis Pathway: The Malonic Ester Alkylation

The primary and most reliable method for preparing dimethyl butylmalonate is the alkylation of dimethyl malonate. This reaction is a cornerstone of synthetic organic chemistry, valued for its high yield and predictability.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The choice of a strong, non-nucleophilic base is critical. Sodium hydride (NaH) is often preferred as it irreversibly deprotonates the α-carbon of dimethyl malonate to form a stable enolate. The resulting sodium salt of dimethyl malonate is a potent nucleophile that readily attacks an appropriate butyl electrophile, such as 1-bromobutane or 1-iodobutane, to form the new carbon-carbon bond. The use of an aprotic polar solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the sodium cation without interfering with the nucleophilicity of the enolate.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of dimethyl butylmalonate.

Caption: Sₙ2 alkylation pathway for dimethyl butylmalonate synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis and purification.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dimethyl malonate (≥99%)

-

1-Iodobutane or 1-Bromobutane (≥99%)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

-

Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stir bar and purged with argon, with sodium hydride (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of NaH) and cool the flask to 0 °C using an ice/water bath. Rationale: Cooling is essential to control the exothermic reaction between the base and the malonate.

-

Enolate Formation: Add dimethyl malonate (1.1 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 15-20 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the enolate.

-

Alkylation: Add the alkyl halide (1.0 equivalent, e.g., 1-iodobutane) dropwise to the cooled solution. Rationale: A slow addition prevents undesirable side reactions and controls the exothermic nature of the alkylation.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring the mixture into a beaker containing saturated aqueous NH₄Cl. Transfer the solution to a separatory funnel and extract the aqueous layer with diethyl ether (3x volume of DMF).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to afford the pure dimethyl butylmalonate. A Chinese patent suggests collecting the fraction at 110°C under 8 mmHg vacuum can yield a product with over 99% purity.[1]

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized product is paramount. The following spectroscopic data provides a reliable fingerprint for dimethyl butylmalonate.[5]

| Technique | Expected Observations |

| ¹H NMR | α-CH (methine): A triplet around 3.3-3.4 ppm. -OCH₃ (methyl esters): A sharp singlet for the 6 equivalent protons around 3.7 ppm. Butyl Chain: Multiplets corresponding to the -CH₂- and -CH₃ groups between ~0.9 and 1.9 ppm. |

| ¹³C NMR | C=O (carbonyls): A peak in the range of 168-172 ppm. -OCH₃ (methyls): A peak around 52 ppm. α-C (methine): A peak around 50-55 ppm. Butyl Chain Carbons: Peaks in the aliphatic region (~13-35 ppm). |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹. This is the most prominent feature.[5] C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight. Fragmentation: Characteristic loss of a methoxy group (-OCH₃) to give a peak at m/z = 157, or loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 129.[2][5] |

Applications in Drug Development and Research

Dimethyl butylmalonate is more than a simple intermediate; it is an enabling tool for constructing complex molecular architectures. Its bifunctional nature allows for the introduction of a butyl group and a subsequent, versatile elaboration of the core structure.

Synthesis of Barbiturates and NSAIDs

Malonate esters are classical precursors in the synthesis of barbiturates, a class of central nervous system depressants.[6][7] The synthesis involves the condensation of a dialkylated malonate ester with urea. Although diethyl butylmalonate is more commonly cited in older literature for this purpose, the dimethyl ester serves as an analogous and sometimes more reactive starting material.[6][7]

Furthermore, malonic ester synthesis is a key strategy for producing arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The process involves alkylating the malonate, followed by hydrolysis and decarboxylation to yield the final carboxylic acid product.

A Versatile Building Block

The true power of dimethyl butylmalonate in drug discovery lies in its role as a scaffold for creating compound libraries. After the initial butylation, the remaining acidic α-hydrogen can be removed by a second equivalent of base, allowing for a second, different alkyl group to be introduced. This sequential dialkylation is invaluable for systematically exploring chemical space and optimizing structure-activity relationships (SAR) in a drug development campaign.

Safety, Handling, and Storage

Proper handling of dimethyl butylmalonate and its precursors is essential for laboratory safety.

-

Handling Precautions: Always work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.[10][11]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][12]

-

Inhalation: Move the person to fresh air.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[12] In all cases of significant exposure, seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination.[9]

References

-

PubChem. (n.d.). Dimethyl butylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl butylmalonate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl butylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 2-(tert-butyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). CN104030922A - Method for preparing dimethyl n-butyl malonate.

-

Loba Chemie. (2016). DIMETHYL MALONATE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (2016). CN105646217A - Preparation method of diethyl n-butylmalonate.

-

Shanghai Talent Chemical Co.,Ltd. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate?. Retrieved from [Link]

Sources

- 1. CN104030922A - Method for preparing dimethyl n-butyl malonate - Google Patents [patents.google.com]

- 2. Dimethyl butylmalonate | C9H16O4 | CID 251070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl butylmalonate synthesis - chemicalbook [chemicalbook.com]

- 4. Dimethyl 2-(tert-butyl)malonate | C9H16O4 | CID 13574047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. talentchemicals.com [talentchemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cn.haihangindustry.com [cn.haihangindustry.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Butylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl butylmalonate (CAS No. 39520-22-4), with the IUPAC name dimethyl 2-butylpropanedioate, is a diester of significant interest in organic synthesis.[1][2] Its utility primarily lies in its role as a versatile building block, particularly in the malonic ester synthesis, for the introduction of a butyl group and further functionalization. This guide provides a comprehensive overview of two of its key physical properties: boiling point and density. Understanding these fundamental characteristics is paramount for its purification, handling, and application in various synthetic protocols, including those in the pharmaceutical and fine chemical industries. This document will delve into the experimentally determined values for these properties and provide detailed, field-proven methodologies for their determination, grounded in authoritative standards.

Core Physicochemical Properties of Dimethyl Butylmalonate

The boiling point and density are critical parameters that define the physical state and behavior of a liquid. For dimethyl butylmalonate, these properties dictate the appropriate conditions for distillation, a primary method of its purification, and are essential for accurate measurements and reaction setup.

Quantitative Data Summary

For clarity and ease of comparison, the key physicochemical data for dimethyl butylmalonate are summarized in the table below.

| Property | Value | Units | Conditions | Source |

| Boiling Point | 219.6 | °C | 760 mmHg | [3] |

| Density | 1.02 | g/mL | Not Specified | [3] |

| Molecular Formula | C₉H₁₆O₄ | - | - | [1] |

| Molecular Weight | 188.22 | g/mol | - | [1] |

Synthesis of Dimethyl Butylmalonate: A Brief Overview

The common route for synthesizing dimethyl butylmalonate is through the alkylation of dimethyl malonate. This reaction is a classic example of a carbon-carbon bond-forming reaction, where the acidic α-hydrogen of the malonic ester is deprotonated by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an appropriate butyl halide.

The logical workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of dimethyl butylmalonate.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a crucial indicator of purity.

Causality Behind Experimental Choices

The choice of method for boiling point determination often depends on the sample volume. For larger volumes, distillation is a suitable method as it also serves for purification. For smaller, precious samples, micro-methods are preferred to minimize waste. The principle behind these methods is to accurately measure the temperature at which the liquid and vapor phases are in equilibrium.

Authoritative Grounding

The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the determination of boiling points in its Guideline 103.[4][5][6][7] These methods are internationally recognized for their reliability.

Experimental Protocol: Micro-Boiling Point Determination (Siwoloboff Method)

This method is advantageous for its use of small sample volumes.

Methodology:

-

Preparation: A small amount of the liquid sample (a few drops) is placed into a small-diameter test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Determination: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Density

Density is the mass of a substance per unit volume. It is an intrinsic property that is useful for substance identification and for converting mass to volume.

Causality Behind Experimental Choices

The accurate determination of density relies on precise measurements of both mass and volume. The pycnometer method is widely used for liquids as it allows for a very precise determination of the volume of the liquid. The oscillating U-tube densitometer, as described in ASTM D4052, offers a rapid and highly accurate automated alternative.[8][9][10][11][12] The choice between these methods often depends on the available equipment and the required level of precision.

Authoritative Grounding

The OECD Guideline 109 outlines several methods for determining the density of liquids and solids.[13][14][15][16][17] For industrial applications, particularly in the petroleum sector, the ASTM D4052 standard is highly relevant and provides a detailed procedure for using digital density meters.[8][9][10][11][12]

Experimental Protocol: Density Determination using a Pycnometer

This method is a classic and highly accurate way to determine the density of a liquid.[18][19]

Methodology:

-

Preparation: A pycnometer, a glass flask with a specific volume, is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer with its stopper is accurately measured using an analytical balance.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water is carefully wiped from the outside. The mass of the water-filled pycnometer is then measured.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the dimethyl butylmalonate sample at the same temperature as the water. The mass of the sample-filled pycnometer is measured.

-

Calculation:

-

The mass of the water is calculated by subtracting the mass of the empty pycnometer from the mass of the water-filled pycnometer.

-

The volume of the pycnometer is determined by dividing the mass of the water by the known density of water at that temperature.

-

The mass of the dimethyl butylmalonate sample is calculated by subtracting the mass of the empty pycnometer from the mass of the sample-filled pycnometer.

-

The density of the dimethyl butylmalonate is then calculated by dividing its mass by the determined volume of the pycnometer.

-

Caption: Workflow for density determination using a pycnometer.

References

-

Dimethyl butylmalonate | C9H16O4 | CID 251070 . PubChem, National Center for Biotechnology Information. [Link]

-

39520-22-4(Dimethyl butylmalonate) . Kuujia.com. [Link]

-

Dimethyl 2-butylmalonate | CAS 39520-22-4 . Chemical-Suppliers.com. [Link]

-

OECD Test Guideline 103: Boiling Point . Organisation for Economic Co-operation and Development. [Link]

-

Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation . LCS Laboratory. [Link]

-

OECD Test Guideline 109: Density of Liquids and Solids . Organisation for Economic Co-operation and Development. [Link]

-

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter . ASTM International. [Link]

-

Micro-Method for Boiling Point Determination . Scribd. [Link]

-

Density Determination by Pycnometer . University of Utah Chemical Engineering. [Link]

Sources

- 1. Dimethyl butylmalonate | C9H16O4 | CID 251070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 2-butylmalonate | CAS 39520-22-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 39520-22-4(Dimethyl butylmalonate) | Kuujia.com [kuujia.com]

- 4. laboratuar.com [laboratuar.com]

- 5. lcslaboratory.com [lcslaboratory.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. ASTM D4052 - eralytics [eralytics.com]

- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 18. che.utah.edu [che.utah.edu]

- 19. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dimethyl Butylmalonate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of dimethyl butylmalonate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical principles of NMR, a detailed interpretation of the predicted spectra of dimethyl butylmalonate, and a standard protocol for acquiring such data.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2][3][4] The principle of NMR is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in the presence of a strong external magnetic field.[4] The two most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13), which are fundamental to the structural analysis of organic compounds like dimethyl butylmalonate.[2]

Key information derived from NMR spectra includes:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. The position of a signal in the NMR spectrum is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

-

Multiplicity (Splitting Pattern): This arises from the interaction of neighboring non-equivalent nuclei (spin-spin coupling) and provides information about the number of adjacent protons.

-

Coupling Constant (J): The distance between the individual peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds.

Molecular Structure of Dimethyl Butylmalonate

Dimethyl butylmalonate, with the IUPAC name dimethyl 2-butylpropanedioate and the molecular formula C₉H₁₆O₄, is a diester derivative of malonic acid.[1] Its structure consists of a central methylene carbon (the α-carbon) bonded to a butyl group and two methoxycarbonyl groups.

Molecular Structure of Dimethyl Butylmalonate

Caption: Chemical structure of dimethyl butylmalonate with carbon and proton labeling.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data for dimethyl butylmalonate are predicted based on established chemical shift correlations and spectral data of analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hα | 3.35 | t | 1H | 7.5 | CH |

| Hε, Hζ | 3.73 | s | 6H | - | 2 x OCH₃ |

| Hβ | 1.95 | m | 2H | - | CH₂ |

| Hγ | 1.30 | m | 2H | - | CH₂ |

| Hδ | 0.90 | t | 3H | 7.3 | CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C⁶, C⁷ | 169.5 | 2 x C=O |

| C⁸, C⁹ | 52.5 | 2 x OCH₃ |

| C⁵ | 51.0 | CH |

| C⁴ | 30.0 | CH₂ |

| C³ | 28.5 | CH₂ |

| C² | 22.5 | CH₂ |

| C¹ | 13.8 | CH₃ |

Interpretation of the NMR Spectra

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of dimethyl butylmalonate is expected to show five distinct signals:

-

Hδ (0.90 ppm, triplet): This upfield signal corresponds to the terminal methyl group (C¹H₃) of the butyl chain. It is split into a triplet by the two adjacent protons on C², with a typical coupling constant of approximately 7.3 Hz. The integration of this signal corresponds to three protons.

-

Hγ (1.30 ppm, multiplet): This signal is assigned to the methylene protons on C³ of the butyl chain. It appears as a multiplet due to coupling with the protons on both C² and C⁴.

-

Hβ (1.95 ppm, multiplet): This downfield-shifted multiplet corresponds to the methylene protons on C⁴, which are adjacent to the electron-withdrawing methoxycarbonyl groups.

-

Hα (3.35 ppm, triplet): This signal is attributed to the single proton on the α-carbon (C⁵). It is deshielded by the two adjacent carbonyl groups and appears as a triplet due to coupling with the two protons on C⁴, with an expected coupling constant of around 7.5 Hz.

-

Hε, Hζ (3.73 ppm, singlet): This sharp singlet with an integration of six protons is characteristic of the two equivalent methyl groups of the methoxycarbonyl functions. The absence of splitting indicates no adjacent protons.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum of dimethyl butylmalonate is expected to display seven signals, corresponding to the seven chemically non-equivalent carbon atoms in the molecule:

-

C¹ (13.8 ppm): The most upfield signal is assigned to the terminal methyl carbon of the butyl group.

-

C², C³, C⁴ (22.5 - 30.0 ppm): These signals in the aliphatic region correspond to the three methylene carbons of the butyl chain. The C⁴ carbon, being closer to the electron-withdrawing ester groups, is expected to be the most downfield of the three.

-

C⁵ (51.0 ppm): This signal is attributed to the α-carbon, which is significantly deshielded by the two adjacent carbonyl groups.

-

C⁸, C⁹ (52.5 ppm): This signal corresponds to the two equivalent methyl carbons of the ester groups.

-

C⁶, C⁷ (169.5 ppm): These downfield signals are characteristic of the carbonyl carbons of the ester functional groups.

NMR-Based Structural Elucidation Workflow

Caption: A typical workflow for the acquisition and analysis of NMR data.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of dimethyl butylmalonate.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like dimethyl butylmalonate.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified dimethyl butylmalonate directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. If an internal standard is desired, a small amount of tetramethylsilane (TMS) can be added.

-

Transfer: Gently swirl the vial to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.

-

Capping: Securely cap the NMR tube.

Instrument Parameters

The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 12-16 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans (or more, depending on concentration).

-

Spectral Width: 200-240 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectra to obtain pure absorption lineshapes. Apply an automatic baseline correction algorithm.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration: For the ¹H spectrum, integrate all signals to determine the relative number of protons for each resonance.

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H and ¹³C NMR spectral data of dimethyl butylmalonate. The interpretation of these spectra, based on fundamental NMR principles, allows for the unambiguous assignment of all proton and carbon signals to the molecular structure. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data for this and similar small organic molecules. A thorough understanding of NMR spectroscopy is indispensable for researchers in organic synthesis, medicinal chemistry, and drug development for the structural verification and purity assessment of their compounds.

References

-

PubChem. Dimethyl butylmalonate. National Center for Biotechnology Information. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy and Peak Analysis of Dimethyl Butylmalonate

This guide provides a comprehensive examination of the infrared (IR) spectroscopy of dimethyl butylmalonate, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its IR spectrum, provide a detailed analysis of its characteristic absorption peaks, and present a robust experimental protocol for acquiring high-quality spectral data.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its covalent bonds can absorb energy and vibrate at specific frequencies.[1] This absorption is quantized, meaning that only specific frequencies of IR radiation are absorbed, corresponding to the energy required to excite a particular vibrational mode (e.g., stretching, bending, or rotating).[1] The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present in a compound.[1]

For a molecule like dimethyl butylmalonate, which possesses a combination of ester and alkyl functionalities, IR spectroscopy serves as a rapid and non-destructive method to confirm its identity, assess its purity, and investigate intermolecular interactions.

Molecular Structure of Dimethyl Butylmalonate

To effectively interpret the IR spectrum of dimethyl butylmalonate, a clear understanding of its molecular structure is paramount. Dimethyl butylmalonate is a diester of malonic acid, featuring two methyl ester groups and a butyl group attached to the alpha-carbon (the carbon atom adjacent to both carbonyl groups).

-

Ester Groups (-COOCH₃): These are the most prominent functional groups and will give rise to strong, characteristic absorption bands.

-

Alkyl Chains (-CH₂, -CH₃): The butyl and methyl groups will produce characteristic C-H stretching and bending vibrations.

-

Alpha-Carbon: The substitution pattern on this carbon influences the electronic environment of the carbonyl groups.

Figure 1: Molecular Structure of Dimethyl Butylmalonate.

Theoretical IR Spectrum Analysis: Key Vibrational Modes

The IR spectrum of dimethyl butylmalonate is dominated by the characteristic absorptions of its ester and alkyl groups. Based on established correlation tables and the analysis of similar compounds, we can predict the approximate positions of its major absorption bands.

Table 1: Predicted IR Absorption Bands for Dimethyl Butylmalonate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Notes |

| ~2960-2850 | C-H (Alkyl) | Stretching | Medium to Strong | Multiple peaks corresponding to symmetric and asymmetric stretching of CH₃ and CH₂ groups.[2][3] |

| ~1750-1735 | C=O (Ester) | Stretching | Strong | This is one of the most intense and diagnostic peaks in the spectrum.[2][4][5] The presence of two ester groups may lead to a single, slightly broadened peak or two very closely spaced peaks. |

| ~1470-1450 | C-H (Alkyl) | Bending (Scissoring) | Medium | Characteristic of CH₂ groups.[3] |

| ~1370-1350 | C-H (Alkyl) | Bending (Rocking) | Medium | Characteristic of CH₃ groups.[3] |

| ~1300-1000 | C-O (Ester) | Stretching | Strong | Esters typically show two distinct C-O stretching bands, often referred to as the "Rule of Three" along with the C=O stretch.[4][6] One band arises from the C-C-O asymmetric stretch and the other from the O-C-C symmetric stretch.[6] |

In-depth Peak Analysis:

-

C-H Stretching (2960-2850 cm⁻¹): You will observe a cluster of peaks in this region. The absorptions around 2960 cm⁻¹ are typically due to the asymmetric stretching of the methyl (CH₃) groups, while the peaks around 2870 cm⁻¹ correspond to their symmetric stretching. The methylene (CH₂) groups of the butyl chain will also contribute with asymmetric and symmetric stretches around 2930 cm⁻¹ and 2860 cm⁻¹, respectively.[2][3]

-

C=O Carbonyl Stretching (1750-1735 cm⁻¹): This is the most prominent peak in the spectrum and is a definitive indicator of the ester functional group.[2][5] For saturated aliphatic esters like dimethyl butylmalonate, this peak is expected in the 1750-1735 cm⁻¹ range.[4] The electronic environment of the carbonyl group, including inductive effects from the adjacent alkyl groups, influences the exact position of this absorption.[7] The presence of two ester groups attached to the same carbon can sometimes lead to vibrational coupling, potentially resulting in two closely spaced carbonyl absorption bands.

-

C-O Stretching (1300-1000 cm⁻¹): Esters characteristically exhibit two strong C-O stretching vibrations.[4][6] The first, typically found between 1300 cm⁻¹ and 1150 cm⁻¹, is associated with the stretching of the C-O bond adjacent to the carbonyl group. The second, usually appearing between 1150 cm⁻¹ and 1000 cm⁻¹, is attributed to the stretching of the O-alkyl bond.[6] This pair of strong absorptions, in conjunction with the intense C=O stretch, is highly diagnostic for the ester functionality.

-

Fingerprint Region (< 1500 cm⁻¹): The region below 1500 cm⁻¹ is known as the fingerprint region.[1] It contains a complex series of absorptions arising from C-C single bond stretching, C-H bending, and other skeletal vibrations. While individual peak assignments in this region can be challenging, the overall pattern is unique to the molecule and serves as a valuable tool for confirming its identity by comparison with a reference spectrum.[1]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable and reproducible IR spectrum of dimethyl butylmalonate, a systematic experimental approach is crucial. As dimethyl butylmalonate is a liquid at room temperature, several sampling techniques are applicable.

4.1. Sample Preparation

The choice of sample preparation method depends on the available instrumentation. The two most common techniques for liquid samples are the neat liquid film method and Attenuated Total Reflectance (ATR).

-

Neat Liquid Film (Salt Plate Method):

-

Place a single drop of dimethyl butylmalonate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[8][9]

-

Mount the sandwiched plates in the spectrometer's sample holder.[9]

-

Causality: This method is straightforward and provides a direct transmission spectrum of the pure liquid. The path length is determined by the thickness of the liquid film, which can be adjusted to optimize the signal intensity.

-

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Place a small drop of dimethyl butylmalonate directly onto the crystal surface.[10][11]

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[10]

-

Causality: ATR is a rapid and convenient technique that requires minimal sample preparation.[12] The IR beam interacts with the sample at the surface of the crystal, making it ideal for both liquids and solids.

-

4.2. Instrument Parameters and Data Acquisition

For optimal results, the following instrument parameters are recommended:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for high-quality IR spectroscopy.

-

Detector: A deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for identifying functional groups in a liquid sample.

-

Scan Range: The typical mid-IR range of 4000 to 400 cm⁻¹ should be scanned.

-

Number of Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected immediately prior to running the sample spectrum.[11] This is essential to correct for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts.

4.3. Data Processing and Analysis

Once the spectrum is acquired, it should be processed and analyzed as follows:

-

Baseline Correction: Apply a baseline correction to ensure that the absorption peaks originate from a flat baseline.

-

Peak Picking: Identify the wavenumbers of the major absorption peaks.

-

Peak Assignment: Correlate the observed peaks with the expected vibrational modes of dimethyl butylmalonate as outlined in Table 1.

-

Comparison with Reference Spectra: If available, compare the acquired spectrum with a reference spectrum from a spectral library or database to confirm the compound's identity.

Figure 2: Workflow for IR Spectroscopic Analysis.

Interpreting the Spectrum: A Self-Validating Approach

A trustworthy interpretation of an IR spectrum relies on a self-validating system where multiple pieces of evidence converge to support the proposed structure.

-

Presence of Key Functional Groups: The strong C=O stretch around 1740 cm⁻¹ and the two prominent C-O stretches between 1300 and 1000 cm⁻¹ are primary evidence for the ester functionalities.[4][6]

-

Absence of Other Functional Groups: The lack of a broad absorption band in the 3500-3200 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups from starting materials like malonic acid or any residual alcohol.[13] Similarly, the absence of peaks characteristic of other functional groups (e.g., C=C, C≡C, N-H) provides further confidence in the sample's purity.

-

Consistency of the Alkyl Region: The presence of C-H stretching and bending vibrations in the expected regions for saturated alkyl groups corroborates the presence of the butyl and methyl moieties.[2][3]

By systematically evaluating the presence of expected peaks and the absence of unexpected ones, a high degree of confidence in the structural assignment can be achieved.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of dimethyl butylmalonate. By understanding the fundamental principles of molecular vibrations and following a rigorous experimental protocol, researchers can obtain high-quality IR spectra that provide a wealth of structural information. The key diagnostic features for dimethyl butylmalonate are the intense C=O stretching vibration of the ester groups, the characteristic pair of C-O stretching bands, and the C-H stretching and bending modes of the alkyl chains. This guide provides the foundational knowledge and practical insights necessary for the successful application of IR spectroscopy in the analysis of this and similar compounds.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

-

LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. jascoinc.com [jascoinc.com]

- 13. chemguide.co.uk [chemguide.co.uk]

Introduction: Elucidating the Structure of Dimethyl Butylmalonate through Mass Spectrometry

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl Butylmalonate

Dimethyl butylmalonate (C9H16O4, Mol. Wt.: 188.22 g/mol ) is a substituted malonic acid ester with applications in organic synthesis.[1][2] Mass spectrometry stands as a pivotal analytical technique for the structural confirmation and purity assessment of such compounds. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of dimethyl butylmalonate, offering researchers and drug development professionals a comprehensive understanding of its gas-phase ion chemistry. By dissecting the fragmentation mechanisms, we can confidently identify characteristic ions, enabling unambiguous compound identification.

Core Fragmentation Pathways: A Mechanistic Perspective

Under electron ionization (70 eV), dimethyl butylmalonate will undergo a series of predictable fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+), which is often unstable and rapidly decomposes into smaller, more stable fragment ions. The primary fragmentation routes for esters like dimethyl butylmalonate include alpha-cleavage and the McLafferty rearrangement.[3][4][5]

Alpha-Cleavage: The Initial Scission

Alpha-cleavage is a common fragmentation pathway for esters, involving the cleavage of a bond adjacent to the carbonyl group.[4][6] For dimethyl butylmalonate, two primary alpha-cleavage events are anticipated:

-

Loss of a Methoxy Radical (•OCH3): Cleavage of the C-O bond results in the formation of a stable acylium ion. This is a highly favorable process.

-

M•+ → [M - 31]+

-

-

Loss of a Butyl Radical (•C4H9): Cleavage of the C-C bond between the alpha-carbon and the butyl group.

-

M•+ → [M - 57]+

-

The McLafferty Rearrangement: A Signature Fragmentation

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen.[3][4][7] In dimethyl butylmalonate, the butyl chain provides accessible γ-hydrogens. This rearrangement involves a six-membered transition state, leading to the elimination of a neutral alkene (in this case, butene) and the formation of a resonance-stabilized enol radical cation.[4][8]

-

M•+ → [M - 56]•+ + C4H8

This rearrangement is a key diagnostic tool for identifying the presence of the butyl group and its attachment to the malonate core.

Secondary Fragmentation and Other Notable Ions

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions observed in the mass spectrum. These can include:

-

Loss of Methanol (CH3OH) from fragment ions.

-

Loss of Carbon Monoxide (CO) from acylium ions.

-

Rearrangements involving the ester groups.

Visualizing the Fragmentation Cascade

The following diagrams illustrate the core fragmentation pathways of dimethyl butylmalonate.

Caption: Primary fragmentation pathways of dimethyl butylmalonate.

Interpreting the Mass Spectrum: A Data-Driven Approach

While a publicly available, fully annotated mass spectrum for dimethyl butylmalonate is not readily found, we can predict the major ions based on established fragmentation principles and data from analogous compounds like diethyl butylmalonate.[9][10][11]

| m/z | Proposed Ion Structure | Formation Mechanism | Expected Relative Intensity |

| 188 | [C9H16O4]•+ | Molecular Ion | Low to Moderate |

| 157 | [M - •OCH3]+ | Alpha-cleavage | Moderate to High |

| 132 | [M - C4H8]•+ | McLafferty Rearrangement | High (often the base peak) |

| 131 | [M - •C4H9]+ | Alpha-cleavage | Moderate |

| 101 | [C4H5O3]+ | Secondary fragmentation | Moderate |

| 59 | [COOCH3]+ | Alpha-cleavage | High |

Table 1: Predicted major fragment ions in the EI mass spectrum of dimethyl butylmalonate.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To obtain a reliable mass spectrum of dimethyl butylmalonate, a gas chromatography-mass spectrometry (GC-MS) system is recommended.

Step-by-Step Methodology

-

Sample Preparation: Prepare a dilute solution of dimethyl butylmalonate (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Sources

- 1. Dimethyl butylmalonate | C9H16O4 | CID 251070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl butylmalonate synthesis - chemicalbook [chemicalbook.com]

- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Diethyl butylmalonate [webbook.nist.gov]

- 10. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solved The electron ionization mass spectrum (EI-MS) of | Chegg.com [chegg.com]

Physical and chemical properties of dimethyl butylmalonate

An In-Depth Technical Guide to the Physical and Chemical Properties of Dimethyl Butylmalonate

Introduction

Dimethyl butylmalonate (CAS No. 39520-22-4) is a diester of significant interest in modern organic synthesis. As a derivative of malonic acid, its core value lies in the reactive alpha-carbon, which is activated by two flanking ester groups. This structural motif makes it a powerful C2 synthon and a cornerstone of the malonic ester synthesis, enabling the construction of a wide array of substituted carboxylic acids and complex molecular architectures. For researchers and professionals in drug development, fine chemicals, and materials science, a comprehensive understanding of its properties is paramount for its effective application. This guide provides a detailed examination of the physical, chemical, and spectroscopic properties of dimethyl butylmalonate, complete with field-proven experimental protocols and safety considerations.

Section 1: Compound Identification and Core Physical Properties

Accurate identification and knowledge of fundamental physical constants are essential for the safe handling, storage, and application of any chemical reagent.

| Identifier | Value | Source(s) |

| IUPAC Name | dimethyl 2-butylpropanedioate | [1] |

| CAS Number | 39520-22-4 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Colorless liquid with a fruity aroma | [2] |

| InChIKey | UVCBPUQNMGFVAA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC(C(=O)OC)C(=O)OC | [1] |

Section 2: In-Depth Physicochemical Data

The physicochemical properties of dimethyl butylmalonate dictate its behavior in various solvents and reaction conditions, influencing everything from reaction kinetics to purification strategies.

| Property | Value | Comments and Experimental Context | Source(s) |

| Density | 1.02 g/cm³ | Measured at standard conditions. This value is important for mass-to-volume conversions in the laboratory. | [2][3][4][5] |

| Boiling Point | 219.6 °C | At atmospheric pressure (760 mmHg). The relatively high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. | [2][3][4] |

| 110 °C | At reduced pressure (8 mmHg). This is the preferred condition for laboratory-scale purification. | [2] | |

| Refractive Index | 1.425 (n20/D) | A useful parameter for quickly assessing the purity of a liquid sample. | [2][3][4] |

| Solubility | Insoluble | In water. | [2] |

| Soluble | In common organic solvents such as methanol, ethanol, ether, and N,N-dimethylformamide (DMF). | [2] | |

| Flash Point | 97.3 °C | Indicates the compound is a combustible liquid but not highly flammable under standard laboratory conditions. | [6] |

Section 3: Chemical Properties and Reactivity

The synthetic utility of dimethyl butylmalonate is dominated by the chemistry of its active methylene group.

The Active Methylene Group: A Hub of Reactivity

The two hydrogen atoms on the carbon alpha to both carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 13 in DMSO for the parent dimethyl malonate). This acidity is a consequence of the powerful electron-withdrawing inductive effect of the two ester functionalities and, more importantly, the ability of the resulting conjugate base—the enolate—to be stabilized by resonance. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, making the enolate a soft, carbon-centered nucleophile.

The Malonic Ester Synthesis: Alkylation

The primary reaction of dimethyl butylmalonate's parent, dimethyl malonate, is alkylation, which is used to synthesize it. The same principle applies if one wishes to further alkylate dimethyl butylmalonate itself. The process is a classic example of a two-step sequence involving deprotonation followed by nucleophilic substitution.

-

Enolate Formation: A strong base is required to quantitatively deprotonate the α-carbon. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used. The choice of base is critical; a non-nucleophilic base like NaH is often preferred as it avoids potential side reactions like transesterification or saponification. The reaction produces a resonance-stabilized enolate.

-

Nucleophilic Attack (Sₙ2): The resulting enolate anion acts as a potent nucleophile, attacking an electrophilic alkyl halide (e.g., butyl bromide) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[7] This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon. Primary and methyl halides are the best electrophiles for this reaction due to the steric sensitivity of the Sₙ2 mechanism.

Section 4: Spectroscopic Analysis

Spectroscopic data is crucial for confirming the identity and purity of dimethyl butylmalonate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Based on published data (400 MHz, CDCl₃), the following characteristic peaks are observed:

-

δ 3.73 (s, 6H): A sharp singlet corresponding to the six equivalent protons of the two methyl ester (-OCH₃) groups.

-

δ 3.32 (t, J = 7.6 Hz, 1H): A triplet for the single proton on the α-carbon, split by the two adjacent protons on the butyl chain.

-

δ 1.95-1.88 (m, 2H): A multiplet for the two protons on the methylene group of the butyl chain adjacent to the α-carbon.

-

δ 1.35-1.25 (m, 4H): A complex multiplet representing the four protons of the two central methylene groups of the butyl chain.

-

δ 0.90 (t, J = 7.2 Hz, 3H): A triplet for the three protons of the terminal methyl group of the butyl chain. [2]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Key expected signals include those for the carbonyl carbons (~169 ppm), the methoxy carbons (~52 ppm), the α-carbon (~51 ppm), and distinct signals for the four carbons of the butyl chain. [1]

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

-

~1735-1750 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretching vibration of the ester groups.

-

~2850-3000 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the alkyl groups.

-

~1000-1300 cm⁻¹: C-O stretching vibrations of the ester linkage.

-

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 188. Common fragmentation patterns include the loss of a methoxy group (-OCH₃, m/z = 157) and the loss of a carbomethoxy group (-COOCH₃, m/z = 129). [1]

Section 5: Synthesis Protocol

The following is a robust, field-proven protocol for the synthesis of dimethyl butylmalonate, adapted from patent literature. [2]This method employs a weak base and a phase-transfer catalyst, offering a high-yield and scalable process with good control over side reactions.

Causality and Self-Validation: The use of potassium carbonate, a mild and easily handled base, is sufficient to deprotonate the malonate in the presence of a polar aprotic solvent like DMF. A phase-transfer catalyst (TBAB) is crucial for shuttling the enolate from the solid base surface into the organic phase to react with the alkyl halide. The reaction progress is monitored by Gas Chromatography (GC), a self-validating step that ensures the reaction is driven to completion before initiating the workup, thereby maximizing yield and simplifying purification.

Step-by-Step Methodology:

-

Reactor Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge dimethyl malonate (2.0 mol), n-chlorobutane (2.0-2.5 mol), anhydrous potassium carbonate powder (1.2 mol), and N,N-dimethylformamide (DMF, 7.0 mol).

-

Initial Reaction: Heat the mixture to 110-120 °C with vigorous stirring. The use of an alkyl chloride instead of a bromide is a cost-effective choice for large-scale synthesis, though it requires higher temperatures.

-

Catalyst Addition: After approximately 2-2.5 hours of reflux, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.008 mol) to the reaction mixture.

-

Reaction Completion: Continue to heat the mixture at reflux for an additional 2-4 hours. Monitor the conversion of dimethyl malonate using GC analysis. The reaction is considered complete when the starting material is consumed (>90%).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium carbonate and other inorganic salts.

-

Purification: Transfer the filtrate to a distillation apparatus. First, remove the solvent (DMF) and any unreacted starting materials under reduced pressure. Subsequently, perform a fractional vacuum distillation to purify the product. Collect the fraction boiling at approximately 110 °C under 8 mmHg to yield pure dimethyl butylmalonate.

Section 6: Safety and Handling

While some safety data sheets indicate minimal hazards, it is imperative to handle all chemical reagents with appropriate care in a professional laboratory setting.

| Hazard Category | Classification & Precaution |

| Physical Hazards | Combustible Liquid (Flash Point: 97.3 °C). Keep away from open flames and high-heat sources. |

| Health Hazards | May cause skin, eye, and respiratory irritation upon prolonged contact, similar to other malonic esters. |

| Personal Protective Equipment (PPE) | Wear standard nitrile gloves, safety glasses with side shields, and a lab coat. Conduct all manipulations in a well-ventilated fume hood. |

| Handling | Avoid inhalation of vapors and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. |

| Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. |

Section 7: Applications in Research and Drug Development

Dimethyl butylmalonate is not typically an end-product but rather a versatile intermediate. Its value is realized in its conversion to more complex molecules.

-

Pharmaceutical Synthesis: As a functionalized building block, it is used in the synthesis of various active pharmaceutical ingredients (APIs). The malonic ester pathway allows for the introduction of a butyl group and subsequent formation of a carboxylic acid, a common functional group in drug molecules. It serves as a precursor for classes of drugs including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants. [2]* Agrochemicals and Fragrances: The hexanoic acid and other derivatives synthesized from dimethyl butylmalonate are used in the production of certain pesticides, herbicides, and fragrance components. [2]* Complex Molecule Synthesis: The ability to create a mono-alkylated malonate provides a platform for a second, different alkylation at the α-carbon. This sequential alkylation followed by decarboxylation is a powerful method for synthesizing α-substituted carboxylic acids, which are valuable chiral building blocks and intermediates.

References

-

Kuujia. (n.d.). 39520-22-4 (Dimethyl butylmalonate). Retrieved January 5, 2026, from [Link]

-

Hangzhou J&H Chemical Co., Ltd. (n.d.). dimethyl butylmalonate CAS No. 39520-22-4. Retrieved January 5, 2026, from [Link]

- Google Patents. (2014). CN104030922A - Method for preparing dimethyl n-butyl malonate.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms).

-

XiXisys. (n.d.). GHS SDS for CAS: 39520-22-4 Dimethyl butylmalonate. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251070, Dimethyl butylmalonate. Retrieved January 5, 2026, from [Link]

-

Chemsrc. (n.d.). Diethyl 2-butylmalonate | CAS#:133-08-4. Retrieved January 5, 2026, from [Link]

-

allMSDSPDF. (n.d.). diethyl 2-cyclohexylpropanedioate - Safety Data Sheet. Retrieved January 5, 2026, from [Link]

-

MDPI. (2023). Corrosion on Copper Induced by Biodiesel Surrogates in the Gas Phase: The Effect of the C=C Double Bond. Retrieved January 5, 2026, from [Link]

- R. B. Wagner & H. D. Zook. (1953). Advanced Organic Synthesis. John Wiley & Sons.

-

Oxford University Press. (n.d.). Alkylation of β-dicarbonyl compounds. Retrieved January 5, 2026, from [Link]

Sources

- 1. Dimethyl butylmalonate | C9H16O4 | CID 251070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104030922A - Method for preparing dimethyl n-butyl malonate - Google Patents [patents.google.com]

- 3. 39520-22-4(Dimethyl butylmalonate) | Kuujia.com [kuujia.com]

- 4. molbase.com [molbase.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 39520-22-4 Name: Dimethyl butylmalonate [xixisys.com]

- 6. Page loading... [guidechem.com]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

An In-depth Technical Guide to the Solubility Characteristics of Dimethyl Butylmalonate in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of dimethyl butylmalonate, a significant intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and a predictive assessment of dimethyl butylmalonate's behavior in a range of common organic solvents.

Introduction: The Synthetic Versatility and Physicochemical Profile of Dimethyl Butylmalonate